2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,4-dichloro-substituted benzoyl group and a 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl moiety. Benzamides are widely studied for their diverse biological activities, including kinase inhibition, antiproliferative effects, and antimicrobial properties. The 2,4-dichloro substitution on the benzoyl ring introduces electron-withdrawing effects, while the trifluoromethyl group on the carbamoyl-linked phenyl enhances lipophilicity and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O2/c22-14-6-9-17(18(23)11-14)20(30)27-15-7-4-12(5-8-15)19(29)28-16-3-1-2-13(10-16)21(24,25)26/h1-11H,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWZDOUKSFDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide is a complex organic compound with significant biological potential. Its structure includes multiple functional groups, including dichloro and trifluoromethyl moieties, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agrochemistry.
Chemical Structure
The molecular formula of this compound is . The compound features a benzamide core with dichloro and trifluoromethyl substitutions that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H16Cl2F3N2O |
| IUPAC Name | This compound |
| Molecular Weight | 421.26 g/mol |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformations, thereby affecting various biochemical pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 5 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Case Study : In a study evaluating the efficacy of benzamide derivatives, one compound exhibited an IC50 of 3.0 µM against the MCF-7 cell line, showcasing its potential as a promising anticancer agent .
Anti-Cholinesterase Activity
The compound has also been evaluated for its anti-cholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. Inhibition assays revealed that certain structural analogs of this compound possess significant inhibitory effects on acetylcholinesterase (AChE), with K_i values ranging from 13.62 nM to 33.00 nM .
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of benzamide compounds to explore their biological activities further. Key findings include:
- Molecular Docking Studies : These studies predict binding affinities of synthesized compounds to target proteins involved in cancer proliferation and cholinergic signaling pathways .
- Growth Inhibition : Compounds derived from the benzamide structure have shown considerable growth inhibition across multiple human cancer cell lines, with some exhibiting IC50 values below 10 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Halogen and Functional Group Modifications
- 2,4-Dichloro-N-(4-(phenylcarbamoyl)phenyl)benzamide (CAS 313493-80-0): Replaces the 3-(trifluoromethyl)phenyl group with a simple phenyl. Molecular weight: 439.34 g/mol.
4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide (CAS 497087-04-4):
Trifluoromethyl-Containing Analogs
- 3-(Trifluoromethyl)-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide (Compound 64, ): Incorporates a quinoline scaffold instead of the dichlorobenzamide core. Exhibits potent antiproliferative activity (IC₅₀ values < 1 µM) against multiple cancer cell lines, attributed to the trifluoromethyl group’s hydrophobic interactions and the quinoline moiety’s planar structure .
Antiproliferative Effects
- Diarylamide Derivatives (): Compounds like 3,4-dichloro-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide (Compound 62) showed IC₅₀ values of 0.2–0.5 µM against leukemia and breast cancer cells. The target compound’s dichloro and trifluoromethyl groups may similarly enhance DNA intercalation or kinase inhibition, though specific data are unavailable .
Tyrosine Kinase Inhibition
- 4-(Arylaminomethyl)benzamide Derivatives (): Derivatives with imidazolyl and trifluoromethyl groups demonstrated kinase inhibition via docking studies. The target compound’s carbamoyl linker may influence binding mode compared to methylene or ether linkers in other analogs .
Physicochemical and Structural Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
